S1PR1-MO-1 - 1149727-90-1

S1PR1-MO-1

Catalog Number: EVT-279302
CAS Number: 1149727-90-1
Molecular Formula: C25H29N3O3
Molecular Weight: 419.525
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description
PF-462991, also known as PF 991, is a S1P1 agonist currently under clinical trials.
Overview

S1PR1-MO-1 is a compound that targets the sphingosine 1-phosphate receptor 1, a G protein-coupled receptor involved in various physiological processes, including lymphocyte trafficking and inflammatory responses. This receptor has gained significant attention in drug development due to its role in multiple sclerosis and other autoimmune diseases. The classification of S1PR1-MO-1 falls under sphingosine 1-phosphate receptor modulators, which can either act as agonists or antagonists, depending on their design and intended therapeutic use.

Source

The compound S1PR1-MO-1 is derived from modifications of natural products and synthetic analogs designed to enhance efficacy and selectivity for the sphingosine 1-phosphate receptor 1. Research into similar compounds has led to the synthesis of various derivatives that exhibit improved pharmacological profiles compared to their predecessors, such as serinolamide A and B .

Synthesis Analysis

The synthesis of S1PR1-MO-1 involves several key methods that optimize the compound's efficacy. Techniques employed in the synthesis include:

  • Chemical Reactions: Utilizing coupling reactions to introduce specific moieties that enhance receptor binding.
  • Purification Techniques: High-performance liquid chromatography (HPLC) is typically used to purify the synthesized compounds, ensuring high purity levels necessary for biological assays .
  • Characterization Methods: Nuclear magnetic resonance (NMR) spectroscopy and mass spectrometry are employed to confirm the structure and purity of the synthesized compounds .

For example, one study synthesized a series of S1PR1 ligands by modifying existing structures with polar groups, leading to enhanced binding affinities .

Molecular Structure Analysis

The molecular structure of S1PR1-MO-1 can be characterized by its unique functional groups that interact with the sphingosine 1-phosphate receptor. The compound typically features a core structure similar to sphingosine, modified with additional functional groups that improve its binding affinity and selectivity for S1PR1.

Structural Data

  • Molecular Weight: Varies based on specific modifications.
  • LogP: Indicates lipophilicity, influencing membrane permeability.
  • Topological Polar Surface Area (TPSA): Relevant for predicting absorption and permeability.
Chemical Reactions Analysis

S1PR1-MO-1 undergoes various chemical reactions during its synthesis. Key reactions include:

  • Esterification: To form esters from carboxylic acids and alcohols, enhancing solubility.
  • Amidation: Introducing amide bonds to modify biological activity.
  • Reduction Reactions: Reducing double bonds or functional groups to achieve desired properties.

Technical details regarding these reactions often involve specific catalysts or conditions that optimize yield and selectivity .

Mechanism of Action

S1PR1-MO-1 functions primarily as a modulator of the sphingosine 1-phosphate receptor 1. The mechanism involves:

  • Receptor Binding: The compound binds to S1PR1, inducing conformational changes that activate downstream signaling pathways.
  • Internalization: Upon activation, S1PR1 undergoes internalization, leading to receptor degradation and altered cellular responses .

Data from studies indicate that compounds like S1PR1-MO-1 can effectively inhibit lymphocyte migration by blocking Sphingosine 1-phosphate signaling pathways, which are crucial in inflammatory responses.

Physical and Chemical Properties Analysis

The physical and chemical properties of S1PR1-MO-1 are crucial for its functionality:

  • Solubility: Solubility in aqueous solutions is essential for bioavailability.
  • Stability: Thermal and chemical stability affects shelf life and efficacy.
  • pKa Values: Determines ionization state at physiological pH, impacting absorption.

Relevant analyses often include stability studies under various conditions to ensure therapeutic efficacy over time .

Applications

S1PR1-MO-1 has several scientific applications:

  • Therapeutics for Autoimmune Diseases: Due to its ability to modulate immune responses by affecting lymphocyte trafficking.
  • Cancer Treatment: Targeting tumor microenvironments where Sphingosine 1-phosphate signaling plays a role in tumor progression and metastasis .

Research continues into optimizing compounds like S1PR1-MO-1 for better efficacy and reduced side effects in clinical settings. The ongoing development of radiolabeled tracers targeting Sphingosine 1-phosphate receptors also highlights potential applications in imaging and diagnostics .

Molecular Structure and Biophysical Characterization of S1PR1

Structural Architecture of S1PR1 as a G Protein-Coupled Receptor (GPCR)

S1PR1 belongs to the class A Rhodopsin-like GPCR family, characterized by seven transmembrane α-helices (TM1-TM7) arranged in a helical bundle. Its extracellular region features an N-terminal helical cap that occludes ligand access from the aqueous environment. This cap packs tightly against extracellular loops 1 and 2 (ECL1/ECL2), creating a solvent-shielded orthosteric pocket optimized for amphiphilic ligands like sphingosine-1-phosphate (S1P). A distinctive gap between TM1 and TM7 forms a membrane-accessible entry portal, allowing lipid ligands to partition into the bilayer before receptor binding [1] [3] [8]. The intracellular surface exhibits conserved motifs for G-protein coupling, including a DRY motif at TM3 and a hydrophobic cavity in TM5/TM6 that accommodates the Gαi subunit [3].

Table 1: Key Structural Features of S1PR1

DomainStructural CharacteristicsFunctional Role
N-terminal Capα-Helical fold over ECL1/ECL2Prevents solvent access to binding pocket; guides ligand entry via membrane pathway
TM1-TM7 BundleAmphipathic helices with conserved proline kinks (P3.50, P5.50, P6.50)Mediates activation-related conformational changes
ECL2Disulfide bond (Cys107-Cys184) stabilizes β-hairpin conformationAnchors ligand phosphate headgroup via R1203.28
Intracellular LoopsICL2 forms α-helix; ICL3 truncated compared to other GPCRsFacilitates selective coupling to Gαi

Ligand-Binding Domains and Orthosteric/Allosteric Binding Pockets

The orthosteric pocket of S1PR1 is divided into polar and hydrophobic subpockets. The polar region coordinates the zwitterionic headgroup of S1P through interactions with residues from the N-cap (Y29, K34), TM3 (R1203.28), and ECL2 (N1012.60, S105). Mutagenesis studies confirm K34 and R1203.28 are critical for phosphate group recognition, while N1012.60 anchors the ammonium group [1] [3] [6]. The hydrophobic subpocket (formed by TM3, TM5, TM6, TM7) accommodates the lipid tail, with residues F2105.47, W2696.48, and F2736.52 enabling van der Waals contacts.

Cryo-EM structures reveal distinct ligand-binding poses:

  • S1P/FTY720-P: Adopt fully extended conformations with phosphate groups forming salt bridges with R1203.28 [1] [6].
  • CBP-307: A non-lipid agonist exhibiting "shallow" and "deep" binding modes. The deep pose triggers TM6 rotation, enhancing Gαi-membrane interaction [1].
  • Siponimod: Binds similarly to S1P but lacks interaction with E1213.29, explaining S1PR1/S1PR5 selectivity [3].

Table 2: Ligand-Specific Interactions in S1PR1

LigandKey Receptor InteractionsBinding Pocket LocationFunctional Consequence
S1PK34N-ter-phosphate; R1203.28-phosphate; N1012.60-ammoniumOrthostericFull activation with Gi coupling
(S)-FTY720-PY29N-ter-phosphate; R1203.28-phosphate; N1012.60-hydroxylOrthostericSustained internalization and functional antagonism
CBP-307Shallow: Polar contacts with ECL2; Deep: Hydrophobic packing with F2105.47OrthostericTwo-step activation with enhanced Gi-membrane stability
SiponimodY29N-ter-phosphate; K34N-ter-trifluorophenyl; F2105.47OrthostericSubtype-selective activation (S1PR1>S1PR5)

Cryo-EM Insights into S1PR1-Gi Protein Signaling Complexes

Atomic-resolution cryo-EM structures (2.8–3.0 Å) of agonist-bound S1PR1-Gi complexes reveal activation mechanisms. S1P binding induces a 10-Å outward shift of TM6 and a 3-Å inward movement of TM7, creating a cavity for Gαi engagement. The Gαi C-terminal α5 helix inserts into a cleft formed by TM3, TM5, and ICL2, with key interactions including:

  • R38ICL1 of S1PR1 with D350G.H5.24 of Gαi
  • L2766.55 hydrophobic packing with I344G.H5.18 [1] [3] [6]

Notably, CBP-307 in its deep binding mode stabilizes a unique TM6 conformation that rotates the N-terminal helix of Gαi, increasing its contact with the plasma membrane and prolonging signal duration [1]. This contrasts with S1PR3-Gi complexes, where ICL2 adopts an extended conformation that displaces the Gαi α5 helix by 6.5 Å, explaining preferential Gq coupling in S1PR3 [6].

Post-Translational Modifications: Glycosylation and Phosphorylation

N-linked Glycosylation: S1PR1 is glycosylated at N30 (N20 in S1PR5), which regulates cell-surface expression. Mutagenesis studies show:

  • N30A mutation reduces surface expression by >80% and impairs Gi signaling.
  • N30D/N30Q mutants retain wild-type expression and function, indicating glycan structure influences receptor trafficking but not ligand binding [3] [10].

Tyrosine Phosphorylation: Y143 phosphorylation in the ICL2 domain is a critical regulatory switch. Src kinase phosphorylates Y143 upon S1P binding or inflammatory stimuli (e.g., TNF-α), triggering:

  • Recruitment of the ER chaperone BiP to cytosolic S1PR1.
  • BiP-mediated retrotranslocation of S1PR1 to the endoplasmic reticulum (ER).
  • ER retention and functional silencing, disrupting endothelial barrier integrity [4] [7].

Phosphomimetic mutants (Y143D) exhibit constitutive ER localization and impaired barrier enhancement, while phosphodefective mutants (Y143F) resist internalization but show normal signaling. This phosphorylation cycle allows dynamic surface expression regulation within 60 minutes of S1P stimulation [4] [7].

Table 3: Post-Translational Modifications of S1PR1

ModificationSiteRegulatory MechanismFunctional Impact
N-GlycosylationAsn30Facilitates ER-to-Golgi trafficking; stabilizes N-terminal cap conformationLoss reduces surface expression by >80%; impairs Gi coupling [3] [10]
Tyrosine PhosphorylationTyr143Src-dependent phosphorylation promotes BiP binding and ER importTransient (20-min) loss of surface receptor; dampens signaling [4] [7]
Serine PhosphorylationC-terminal cluster (S351,S353,S355,S358,S359)GRK2/3-mediated phosphorylation recruits β-arrestin and WWP2 ubiquitin ligaseUbiquitination and degradation; long-term desensitization [4] [9]

Properties

CAS Number

1149727-90-1

Product Name

S1PR1-MO-1

IUPAC Name

3-[1-[4-[5-[4-(2-methylpropyl)phenyl]-1,2,4-oxadiazol-3-yl]phenyl]ethylamino]cyclobutane-1-carboxylic acid

Molecular Formula

C25H29N3O3

Molecular Weight

419.525

InChI

InChI=1S/C25H29N3O3/c1-15(2)12-17-4-6-20(7-5-17)24-27-23(28-31-24)19-10-8-18(9-11-19)16(3)26-22-13-21(14-22)25(29)30/h4-11,15-16,21-22,26H,12-14H2,1-3H3,(H,29,30)

InChI Key

JRZJZOSWCNBQFS-KPHZKDQSSA-N

SMILES

CC(C)CC1=CC=C(C=C1)C2=NC(=NO2)C3=CC=C(C=C3)C(C)NC4CC(C4)C(=O)O

Solubility

Soluble in DMSO

Synonyms

PF-462991; PF462991; PF 462991; PF-991; PF991; PF 991.

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